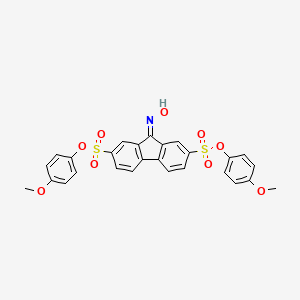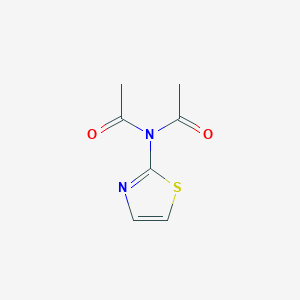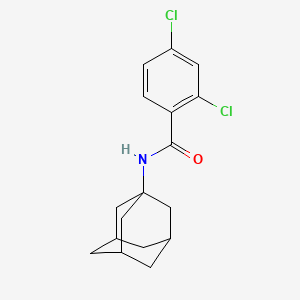
bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a fluorene core substituted with methoxyphenyl and hydroxyimino groups, along with sulfonate functionalities. These structural elements contribute to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common approach includes the initial formation of the fluorene core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyimino group is then introduced via oximation reactions, and finally, sulfonation is carried out to attach the sulfonate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures the scalability of the production process while maintaining the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Sulfonation/Desulfonation: The sulfonate groups can be introduced or removed under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted fluorene derivatives .
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions contribute to the compound’s observed biological activities and potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with hydroxyphenyl groups instead of methoxyphenyl and hydroxyimino groups.
9,9-Bis(4-methoxyphenyl)fluorene: Lacks the hydroxyimino and sulfonate groups, resulting in different chemical properties and applications.
9,9-Bis(4-methoxyphenyl)-substituted fluorene-based hole transport materials: Used in perovskite solar cells for their hole-transporting properties
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C27H21NO9S2 |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-3-7-19(8-4-17)36-38(30,31)21-11-13-23-24-14-12-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-9-5-18(35-2)6-10-20/h3-16,29H,1-2H3 |
Clave InChI |
MFBYEIYUHIXHGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)

![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)

![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)
![(2E)-5-benzyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15080462.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)

